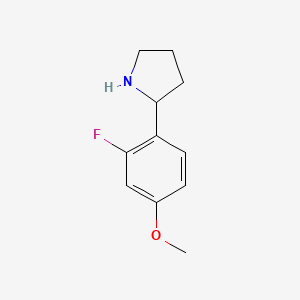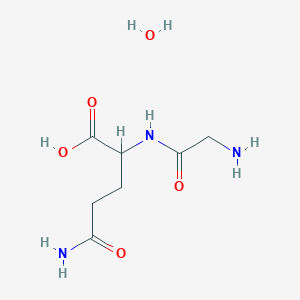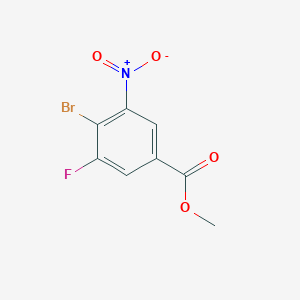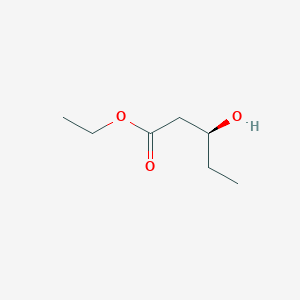![molecular formula C71H54BF24IrNOP- B12101358 [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)
[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[44]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound It features a unique combination of organic and inorganic components, including an iridium center coordinated with various ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide typically involves multi-step organic synthesis followed by coordination with iridium. The process begins with the preparation of the organic ligands, which are then reacted with iridium precursors under controlled conditions to form the final complex. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
The compound [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(V) complexes, while reduction reactions could produce iridium(I) species. Substitution reactions result in new complexes with different ligand environments.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. Its unique structure allows for high selectivity and efficiency in these catalytic processes.
Biology and Medicine
In biology and medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and diagnostic applications.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its catalytic properties are leveraged to create materials with unique properties and functionalities.
Mecanismo De Acción
The mechanism of action of [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide involves the coordination of the iridium center with various ligands, which facilitates the activation of substrates and catalysis of reactions. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the formation of carbon-carbon bonds in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iridium-based complexes with different ligand environments, such as:
- Iridium(III) chloride complexes
- Iridium(I) carbonyl complexes
- Iridium(III) phosphine complexes
Uniqueness
What sets [9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide apart is its unique combination of ligands, which provides distinct electronic and steric properties. This uniqueness allows for specific catalytic activities and selectivities that are not achievable with other iridium complexes.
Propiedades
Fórmula molecular |
C71H54BF24IrNOP- |
|---|---|
Peso molecular |
1627.2 g/mol |
Nombre IUPAC |
[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.C31H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-24(13-5-1)22-25-23-33-30(32-25)28-18-10-20-31(28)21-11-19-29(31)34(26-14-6-2-7-15-26)27-16-8-3-9-17-27;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,25H,10-11,20-23H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-; |
Clave InChI |
MGHZIMDVYIGXGD-KEUNEWJHSA-N |
SMILES isomérico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C(C2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6.[Ir] |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)CC6=CC=CC=C6.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)

![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)


![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)





![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
